molecular formula C13H21NOS B5319221 N-(1-isopropyl-2-methylpropyl)-2-(2-thienyl)acetamide

N-(1-isopropyl-2-methylpropyl)-2-(2-thienyl)acetamide

Cat. No. B5319221
M. Wt: 239.38 g/mol
InChI Key: JHDPZOBQPWPDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-2-(2-thienyl)acetamide, commonly known as Tianeptine, is a pharmaceutical compound that is used for the treatment of depression and anxiety disorders. Tianeptine was first developed in the 1960s by the French pharmaceutical company Servier and has since gained popularity due to its unique mechanism of action and low incidence of side effects.

Mechanism of Action

Tianeptine's mechanism of action involves the modulation of glutamate receptor activity, specifically the AMPA and NMDA receptors. Tianeptine has been found to enhance the uptake of glutamate by astrocytes, a type of glial cell in the brain. This leads to increased glutamate activity in the prefrontal cortex, which is associated with improved mood and cognitive function.
Biochemical and Physiological Effects:
Tianeptine has been found to have a number of biochemical and physiological effects in the brain. These include increased neuroplasticity, enhanced neurotrophic factor expression, and decreased inflammation. Tianeptine has also been found to modulate the HPA axis, a key stress response system in the body.

Advantages and Limitations for Lab Experiments

Tianeptine has a number of advantages and limitations for use in laboratory experiments. One advantage is its low toxicity and low incidence of side effects, which makes it a safe and reliable compound to work with. However, Tianeptine's complex synthesis process and high cost can make it difficult to obtain and use in large quantities.

Future Directions

There are a number of future directions for research on Tianeptine. One area of interest is the potential for Tianeptine to be used in the treatment of other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand Tianeptine's mechanism of action and its effects on the brain. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing Tianeptine.

Synthesis Methods

Tianeptine can be synthesized through a series of chemical reactions starting with 2-chlorothiophene. The synthesis involves the addition of various reagents and catalysts, including sodium hydride, bromine, and acetic anhydride, to produce the final product. The synthesis of Tianeptine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Tianeptine has been the subject of numerous scientific studies that have investigated its mechanism of action and therapeutic potential. Research has shown that Tianeptine acts on the glutamate system, a key neurotransmitter system involved in the regulation of mood and emotion. Tianeptine has been found to enhance the uptake of glutamate, leading to increased activity in the prefrontal cortex and improved mood.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c1-9(2)13(10(3)4)14-12(15)8-11-6-5-7-16-11/h5-7,9-10,13H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDPZOBQPWPDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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